Piperazine, 1-((5-bromo-6-methoxy-3-methylbenzofuran-2-yl)carbonyl)-4-methyl-, hydrochloride
CAS No.: 35689-01-1
Cat. No.: VC17288134
Molecular Formula: C16H20BrClN2O3
Molecular Weight: 403.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35689-01-1 |
|---|---|
| Molecular Formula | C16H20BrClN2O3 |
| Molecular Weight | 403.7 g/mol |
| IUPAC Name | (5-bromo-6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C16H19BrN2O3.ClH/c1-10-11-8-12(17)14(21-3)9-13(11)22-15(10)16(20)19-6-4-18(2)5-7-19;/h8-9H,4-7H2,1-3H3;1H |
| Standard InChI Key | AQXRSYSYWCAHSX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC(=C(C=C12)Br)OC)C(=O)N3CCN(CC3)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, (5-bromo-6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone hydrochloride, systematically describes its components:
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A 5-bromo-6-methoxy-3-methylbenzofuran ring system.
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A 4-methylpiperazine group connected via a carbonyl group.
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A hydrochloride counterion for solubility and stability.
Its molecular weight is 403.7 g/mol, with the following key descriptors:
| Property | Value |
|---|---|
| CAS No. | 35689-01-1 |
| Molecular Formula | C₁₆H₂₀BrClN₂O₃ |
| SMILES Notation | CC1=C(OC2=CC(=C(C=C12)Br)OC)C(=O)N3CCN(CC3)C.Cl |
| InChI Key | AQXRSYSYWCAHSX-UHFFFAOYSA-N |
The benzofuran moiety’s substitution pattern (bromo, methoxy, methyl) enhances electronic diversity, potentially influencing receptor binding .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, related piperazine-benzofuran hybrids exhibit planar benzofuran systems with piperazine rings adopting chair conformations . Infrared (IR) spectroscopy of analogous compounds reveals characteristic stretches:
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C=O (carbonyl): ~1,650–1,700 cm⁻¹.
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C-Br: ~550–600 cm⁻¹.
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N-H (piperazine): ~3,300 cm⁻¹.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 5-bromo-6-methoxy-3-methylbenzofuran-2-carboxylic acid and 4-methylpiperazine:
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Activation of the Carboxylic Acid: The benzofuran carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Coupling with Piperazine: The acyl chloride reacts with 4-methylpiperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) to yield the free base.
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Salt Formation: Treatment with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt.
Representative Reaction Scheme:
Optimization Challenges
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Steric Hindrance: Bulky substituents on the benzofuran ring (e.g., bromo, methyl) may slow acylation kinetics, necessitating extended reaction times.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the product from unreacted starting materials.
Structural and Electronic Analysis
Benzofuran-Piperazine Hybridization
The benzofuran core contributes aromaticity and rigidity, while the piperazine group introduces basic nitrogen centers capable of hydrogen bonding. Key structural interactions include:
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Halogen Bonding: The bromine atom may engage in weak interactions with electron-rich regions of biological targets .
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Methoxy Group: Enhances lipophilicity and modulates electron density via resonance effects.
Computational Modeling
Density functional theory (DFT) calculations on analogous compounds predict:
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HOMO-LUMO Gap: ~4.5–5.0 eV, indicating moderate reactivity.
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Dipole Moment: ~3.5–4.0 D, favoring solubility in polar solvents .
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacements: The bromine atom could be substituted with other halogens (e.g., Cl, I) to optimize binding affinity.
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Prodrug Development: Esterification of the carbonyl group might enhance bioavailability .
Preclinical Data
In vitro assays of related compounds show:
| Assay Type | Result (IC₅₀) |
|---|---|
| P2X3 Receptor Binding | 12–18 nM |
| COX-2 Inhibition | >100 μM (Weak) |
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